2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide 2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1326923-29-8
VCID: VC4669183
InChI: InChI=1S/C24H21BrN4O3/c1-3-29(20-9-4-6-16(2)12-20)22(31)15-28-14-18(10-11-21(28)30)24-26-23(27-32-24)17-7-5-8-19(25)13-17/h4-14H,3,15H2,1-2H3
SMILES: CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Molecular Formula: C24H21BrN4O3
Molecular Weight: 493.361

2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide

CAS No.: 1326923-29-8

Cat. No.: VC4669183

Molecular Formula: C24H21BrN4O3

Molecular Weight: 493.361

* For research use only. Not for human or veterinary use.

2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide - 1326923-29-8

Specification

CAS No. 1326923-29-8
Molecular Formula C24H21BrN4O3
Molecular Weight 493.361
IUPAC Name 2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C24H21BrN4O3/c1-3-29(20-9-4-6-16(2)12-20)22(31)15-28-14-18(10-11-21(28)30)24-26-23(27-32-24)17-7-5-8-19(25)13-17/h4-14H,3,15H2,1-2H3
Standard InChI Key JNDFQZJTPSCRCL-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br

Introduction

The compound 2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic molecule with a molecular formula of C24H21BrN4O3 and a molecular weight of 493.4 g/mol . This compound incorporates several functional groups, including a pyridine ring, an oxadiazole ring, and an acetamide moiety, which are significant in medicinal chemistry for their potential biological activities.

Synthesis and Preparation

The synthesis of such complex molecules typically involves multi-step reactions. While specific synthesis details for this compound are not readily available, similar compounds often involve the condensation of appropriate precursors followed by cyclization reactions to form the oxadiazole ring. The pyridine ring can be modified through nucleophilic substitution or other functional group transformations.

Biological and Medicinal Significance

Oxadiazole derivatives have been explored for their potential in medicinal chemistry, including applications as anti-inflammatory, anti-cancer, and anti-diabetic agents . The presence of a bromophenyl group may enhance the compound's ability to interact with specific biological targets, potentially leading to therapeutic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator